molecular formula C10H12N2O B150758 (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 4589-66-6

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No. B150758
CAS RN: 4589-66-6
M. Wt: 176.21 g/mol
InChI Key: DTWCONPNVHZPJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their pharmacological importance. In one study, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was achieved through a multi-step process starting from phenylmethamine and potassium thiocyanate, followed by nucleophilic substitution and dehydrative cyclization. The final product was obtained after S-methylation and oxidation, and its structure was confirmed by IR, NMR, and Mass spectra . Another approach involved the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . Additionally, a one-pot, four-component reaction was used to synthesize novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives, demonstrating a simple and efficient procedure without the need for bases or catalysts .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The synthesized (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was designed as a selective COX-2 inhibitor, with its structure being elucidated by various spectroscopic techniques . The (1-methyl-1H-imidazol-2-yl)methanol system was described as a masked form of the carbonyl group, which is significant for its potential applications in chemical synthesis .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The conversion of (1-methyl-1H-imidazol-2-yl)methanol derivatives into carbonyl compounds via quaternary salts was reported, highlighting the versatility of these compounds . Furthermore, the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from aromatic aldehyde and o-phenylenediamine was achieved using N,N-dimethylformamide/sulfur, showcasing the formation of C-N bonds and the method's general applicability .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The selective COX-2 inhibitory activity of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol suggests its potential as a safer alternative to traditional NSAIDs, with reduced gastrointestinal adverse effects . The stability of the (1-methyl-1H-imidazol-2-yl)methanol system indicates its suitability as a synthon in chemical synthesis . The one-pot synthesis method for 1-hydroxy-2,4,5-trisubstituted imidazole derivatives also emphasizes the importance of efficient synthesis techniques in obtaining compounds with desirable yields and properties .

Scientific Research Applications

1. Organic Electronics

  • Application : Cationic benzimidazolium iodide salts are used in organic electronics to yield 2,3-dihydro-1H-benzoimidazoles (DMBI-H), which are efficient n-type dopants .

2. Pharmacological Properties

  • Application : Imidazole derivatives, including “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol”, show a broad range of pharmacological properties, including anti-cancer, anti-inflammatory, anti-microbial, anti-tubercular, and anti-protozoal properties .

3. Synthesis of Metallic and Non-Metallic BnZ

  • Application : This compound is used in the synthesis of metallic and non-metallic BnZ and their derivatives, which have several potential SARs .

4. Antibacterial and Antifungal Agents

  • Application : Benzimidazoles, including “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol”, can be used as antibacterial and antifungal agents .

5. Synthesis of New Drugs

  • Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

6. Chemical Synthesis

  • Application : “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” is used in chemical synthesis .

Safety And Hazards

The safety information available indicates that “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” has the hazard statements H302, H315, H319, H332, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” and its derivatives could involve further exploration of their potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and others .

properties

IUPAC Name

(1,2-dimethylbenzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCONPNVHZPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388188
Record name (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

CAS RN

4589-66-6
Record name (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate (500 mg, 2.448 mmol) in THF (24.5 ml) Lithiumaluminium hydride (1 M in THF, 2.44 ml) was added at 0° C. After 2 hours sodium sulfate decahydrate and citric acid was added to the reaction to destroy the excess of lithiumaluminiumhydride. After 1 hour, methanol (25 ml) was added and the fine suspension was filtered off. The filtrate was evaporated under reduced pressure to afford a brown solid. EA (50 ml) was added and the suspension was treated in an ultra sonic bath. The solid was filtered off and this procedure was repeated twice. The yellow filtrate was evaporated under reduced pressure to afford crude (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.
Quantity
500 mg
Type
reactant
Reaction Step One
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Quantity
24.5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Two
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Quantity
50 mL
Type
reactant
Reaction Step Three

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